molecular formula C9H12ClNO2S B1425297 trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride CAS No. 1864003-47-3

trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride

Cat. No. B1425297
M. Wt: 233.72 g/mol
InChI Key: KIHGPXIBDLXYET-WLYNEOFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride” is a biochemical compound with the molecular formula C9H11NO2S·HCl . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride” is represented by the formula C9H11NO2S·HCl . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), sulfur (S), and chloride (Cl) atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride” are not detailed in the retrieved data. The molecular formula is C9H11NO2S·HCl , but other properties like melting point, boiling point, and density are not provided.

Scientific Research Applications

Synthesis and Optical Properties

A novel compound, 4 [trans 2(thienyl) 2 styryl] pyridine, closely related to the core structure of trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride, has been synthesized and characterized. The study provides insights into the synthesis, optical properties, and theoretical calculations of the compound, revealing consistency between computational results and experimental findings (Zhao Zu-zhi, 2005).

Electrochemical Behavior of Thienylplatinum(II) Complexes

In another study, the electrochemical behavior of Thienylplatinum(II) complexes, which may utilize trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride or related structures as ligands, was examined. The work highlights how the structural choice of heterocyclic ligands or spacers can control nuclear selectivity, with implications for the development of electroactive oligomers/polymers (F. Zhao et al., 2004).

Heterocyclic Compound Synthesis

Significant contributions have been made toward the synthesis of new heterocyclic compounds incorporating the thienyl moiety, demonstrating the versatility of related structures in synthesizing pyridothienopyrimidines, pyridothienotriazines, and fused tetracyclic systems. This research underscores the potential of trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride in creating novel heterocyclic frameworks with possible biological activities (A. Abdel-rahman et al., 2003).

Microwave-assisted Synthesis

Further extending the compound's applications, microwave-assisted synthesis has been employed to efficiently produce 2-aminothiophene-3-carboxylic acid derivatives, showcasing the role of similar structures in facilitating rapid and efficient synthetic routes for potentially bioactive molecules (S. Hesse et al., 2007).

Safety And Hazards

The specific safety and hazards associated with “trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride” are not mentioned in the retrieved data. It is noted that this compound is for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

(3R,4S)-4-thiophen-3-ylpyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c11-9(12)8-4-10-3-7(8)6-1-2-13-5-6;/h1-2,5,7-8,10H,3-4H2,(H,11,12);1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHGPXIBDLXYET-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CSC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride
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trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride
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trans-4-(3-Thienyl)-3-pyrrolidinecarboxylic acid hydrochloride

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